2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol
Description
2-(5-(Furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a heterocyclic compound featuring a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core. This structure is characterized by:
- Position 2: A 4-methylphenol group, which introduces hydrophilicity and reactive hydroxyl functionality .
- Core scaffold: The benzo[e]pyrazolo[1,5-c][1,3]oxazine system, a tricyclic framework combining pyrazole and oxazine moieties, known for conformational rigidity and bioactivity .
Synthesis: The compound is synthesized via cyclization reactions involving pyrazolylphenol intermediates and aromatic aldehydes. For example, substituted chalcones react with hydrazine to form pyrazolines, which are subsequently treated with aldehydes to yield the fused oxazine ring .
Potential Applications: While direct bioactivity data for this compound is unavailable, structurally related analogs exhibit antimicrobial, enzyme inhibitory (e.g., carbonic anhydrase), and cytotoxic properties . The 4-methylphenol and furan groups may enhance binding to biological targets through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]-4-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-13-8-9-18(24)15(11-13)16-12-17-14-5-2-3-6-19(14)26-21(23(17)22-16)20-7-4-10-25-20/h2-11,17,21,24H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCBLTREGCXWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target adenosine receptors, and proteins like aldose reductase
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biological Activity
The compound 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties based on diverse research findings.
- Molecular Formula : C22H20N2O4
- Molecular Weight : 376.412 g/mol
- Purity : Typically around 95% .
Antimicrobial Activity
Research indicates that various derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, as well as fungi like Aspergillus niger and Candida albicans. The results from these studies often demonstrate varying degrees of inhibition zones, indicating their effectiveness.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| 5a | 11 (A. aureus), 10 (K. pneumoniae) | 15 (A. niger), 18 (C. albicans) |
| 5c | 21 (A. aureus), 24 (K. pneumoniae) | 25 (A. niger), 28 (C. albicans) |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Cytotoxicity and Cancer Research
The cytotoxic effects of furan-based compounds have been studied extensively, particularly their impact on cancer cell lines. Newer derivatives have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation.
In a study assessing the cytotoxic effects on various cancer cell lines, the synthesized compounds exhibited IC50 values indicating effective inhibition at low concentrations. For example, one derivative showed an IC50 value of approximately 10 µM against a melanoma cell line . This suggests potential applications in cancer therapy.
Enzyme Inhibition
Another significant area of research involves the enzyme inhibitory activity of furan derivatives. Specifically, studies have shown that certain furan-containing compounds can inhibit mushroom tyrosinase—a key enzyme involved in melanin production.
The compound's inhibitory activity was measured with IC50 values lower than those of standard inhibitors like kojic acid:
| Compound | IC50 Value (µM) | Type of Inhibition |
|---|---|---|
| Tested Compound | 0.0433 (monophenolase) | Mixed Inhibition |
| Kojic Acid | 19.97 | Standard Control |
These results indicate that the compound could be utilized in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Antimicrobial Evaluation : A series of furan derivatives were synthesized and tested for their antimicrobial properties against common pathogens. The study highlighted that modifications to the furan ring significantly influenced activity levels.
- Cytotoxicity Assessment : A particular study focused on a derivative with structural similarities to our compound, demonstrating significant cytotoxic effects against breast cancer cells with minimal toxicity to normal cells.
- Enzymatic Activity : Research involving enzyme kinetics revealed that certain furan derivatives not only inhibit but also alter the activity of tyrosinase, suggesting a dual mechanism that could be beneficial for therapeutic applications .
Scientific Research Applications
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities. The following table summarizes some of the related compounds and their associated activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Furan and pyrazole rings | Antimicrobial |
| 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine | Oxazine ring structure | PDE4B inhibition |
| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole) | Similar pyrazole framework | Anticancer activity |
The unique combination of heterocycles in this compound may enhance its biological activity compared to simpler analogs. The methylphenol group may also provide additional sites for interaction with biological targets.
Medicinal Chemistry Applications
The compound's diverse structural features make it a promising candidate for various medicinal applications:
- Anticancer Agents : Given the anticancer properties of related compounds, this compound may be explored for its efficacy against various cancer types.
- Antimicrobial Activity : The presence of furan and pyrazole rings suggests potential use as antimicrobial agents.
- PDE4B Inhibition : Compounds with similar structures have shown promise in inhibiting phosphodiesterase type 4B (PDE4B), which is relevant in treating inflammatory diseases.
Synthetic Pathways
The synthesis of this compound can be approached through various methods. Key synthetic routes involve:
- Reactions involving furan derivatives : Utilizing furan as a starting material to introduce the desired heterocyclic structures.
- Formation of benzo[e]pyrazole frameworks : Employing established synthetic methods for constructing pyrazole derivatives.
Case Studies and Research Findings
Recent research highlights the utility of compounds similar to 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol in various studies:
- A study published in ResearchGate discusses the synthesis of heterocyclic compounds with antimicrobial activity from furan derivatives. This research underscores the potential for developing new antimicrobial agents based on structural analogs of this compound .
- Another investigation focuses on the therapeutic applications of pyrazole-containing compounds in cancer treatment, indicating a growing interest in this area .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, highlighting variations in substituents, molecular properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Comparisons:
Thiophene (in ) vs. furan: Thiophene’s larger atomic radius and sulfur atom may strengthen hydrophobic interactions in biological targets, whereas furan’s oxygen could participate in hydrogen bonding .
Synthetic Accessibility :
- The target compound and its 4-chloro analog share similar synthesis routes (chalcone cyclization), but the methyl group may simplify purification compared to halogenated derivatives .
Inferred Pharmacological Properties: Benzodioxole-containing analogs exhibit higher molecular weights and extended conjugation, which could enhance binding to aromatic enzyme pockets (e.g., carbonic anhydrase) . Ethoxy-substituted derivatives may demonstrate improved metabolic stability due to reduced oxidative susceptibility compared to phenolic groups.
Q & A
Q. What are the standard synthetic protocols for preparing 2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol?
The compound is synthesized via multi-step heterocyclic condensation. A typical method involves refluxing precursors in acetic acid (AcOH) with 2,5-dimethoxytetrahydrofuran, followed by extraction with CH₂Cl₂ and purification over SiO₂ . Alternative protocols use ethanol as a solvent under reflux for 2 h, followed by recrystallization from DMF–EtOH (1:1) to improve yield . Key parameters include stoichiometric ratios (e.g., 2.0 mmol of starting material) and reaction time optimization (1–2 h).
Q. How can structural characterization be systematically performed for this compound?
- X-ray crystallography : Resolve the fused benzo-pyrazolo-oxazin system and confirm substituent positions (e.g., furan-2-yl orientation) .
- NMR/IR spectroscopy : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and the methylphenol group (δ 2.3 ppm for CH₃). IR can detect hydroxyl (3200–3500 cm⁻¹) and furan C-O-C stretches (1250–1300 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (e.g., 229.19 g/mol for analogous nitro-furan derivatives) .
Q. What analytical techniques are recommended for purity assessment?
Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantifying impurities. Sample preparation involves dissolving 2.0 µL of the compound in methanol, as described for related phenolic derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemistry of the dihydro-oxazin moiety?
Solvent polarity and temperature critically affect ring closure. For example, AcOH promotes protonation of intermediates, favoring cis-fused ring systems, while aprotic solvents may lead to trans-isomerization. Evidence from Pd-catalyzed reductive cyclizations suggests that formic acid derivatives stabilize transition states, improving stereoselectivity .
Q. What strategies resolve contradictions in reported synthetic yields for similar fused pyrazoles?
Discrepancies in yields (e.g., 78–85% for pyrazoline derivatives) often arise from:
- Recrystallization solvents : DMF–EtOH (1:1) enhances purity but reduces yield compared to CH₂Cl₂ .
- Catalyst choice : Palladium-based catalysts improve efficiency in nitroarene cyclizations but require strict anhydrous conditions .
- Side reactions : Competing hydrazine adduct formation (e.g., in dioxane reflux) can lower yields unless intermediates are rigorously purified .
Q. How can the biological activity of this compound be evaluated in anticonvulsant or antimicrobial assays?
- In vitro : Test against seizure models using maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced convulsions. IC₅₀ values for related pyrazoles range from 10–50 µM .
- In vivo : Administer orally (10–100 mg/kg) in rodent models and monitor behavioral endpoints. Co-administration with sodium valproate can assess synergistic effects .
- Mechanistic studies : Use patch-clamp assays to evaluate GABA receptor modulation, a common target for anticonvulsant pyrazolo-oxazines .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like ACD/Labs Percepta estimate logP (~3.2) and aqueous solubility (≤0.1 mg/mL), indicating moderate bioavailability .
- Docking studies : Simulate binding to cyclooxygenase-2 (COX-2) or 5-HT receptors using PyRx or AutoDock Vina. The furan and phenol groups show strong hydrogen bonding with active-site residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
